molecular formula C25H46Na2O16P2 B12366972 PtdIns-(3)-P1(1,2-dioctanoyl) (sodium)

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium)

Cat. No.: B12366972
M. Wt: 710.5 g/mol
InChI Key: UCYGAGOHASJWLC-ACHOKTOGSA-L
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Description

Foundational Concepts of Phosphoinositide Signaling in Eukaryotic Systems

Phosphoinositides (PIs) are a minor class of phospholipids (B1166683) within cellular membranes, yet they are integral to a vast array of cellular functions, from signal transduction and cell motility to defining the identity of membrane compartments. nih.govnih.gov These lipids consist of a phosphatidylinositol (PtdIns) molecule, which has a glycerol (B35011) backbone, two fatty acid chains, and an inositol (B14025) head group that can be reversibly phosphorylated at the 3, 4, and 5 positions of the inositol ring. cellsignal.comwikipedia.org This phosphorylation is carried out by a specific set of enzymes known as phosphoinositide kinases, while phosphoinositide phosphatases are responsible for removing these phosphate (B84403) groups. nih.gov The dynamic and spatially regulated phosphorylation and dephosphorylation of the inositol ring generate a family of eight distinct phosphoinositide species, each with a unique signaling role. nih.gov

The phosphoinositide signaling system is a crucial mechanism for converting extracellular signals into intracellular responses. cusabio.com This pathway can be initiated by various stimuli, including growth factors and hormones, which activate receptors like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). pearson.com A classic example involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a key phosphoinositide in the plasma membrane. cusabio.comaklectures.com This cleavage produces two critical second messengers: inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). cusabio.comaklectures.com InsP₃ is water-soluble and diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, while DAG remains in the membrane to activate protein kinase C (PKC). aklectures.comyoutube.com

Beyond generating soluble second messengers, phosphoinositides act as docking sites on membranes to recruit and activate a multitude of cytosolic proteins. cellsignal.comnih.gov These proteins possess specific phosphoinositide-binding domains, such as the Pleckstrin Homology (PH), FYVE, and Phox Homology (PX) domains, which recognize specific phosphorylated forms of PtdIns with high affinity and specificity. nih.govcellsignal.comwikipedia.org This recruitment is a fundamental mechanism for the assembly of signaling complexes at specific subcellular locations, thereby ensuring the precise propagation of signals that regulate processes like cell proliferation, survival, cytoskeletal organization, and membrane trafficking. nih.govcellsignal.comnih.gov The distinct localization of different phosphoinositide species on the plasma membrane and various intracellular organelles allows them to act as membrane-specific signposts, guiding the spatial and temporal regulation of cellular activities. nih.govembopress.org

Overview of PtdIns(3)P as a Central Regulatory Lipid in Cellular Processes

Phosphatidylinositol 3-phosphate (PtdIns(3)P) is a key monophosphorylated phosphoinositide that serves as a crucial regulator of intracellular membrane trafficking. wikipedia.orgembopress.orgnih.gov Unlike phosphoinositides such as PtdIns(4,5)P₂ and PtdIns(3,4,5)P₃ which are predominantly found at the plasma membrane, PtdIns(3)P is primarily localized to the membranes of early endosomes. wikipedia.orgembopress.org It is also involved in processes like autophagy. embopress.org The majority of cellular PtdIns(3)P is synthesized by the action of class III phosphoinositide 3-kinases (PI3Ks), particularly the Vps34 enzyme. wikipedia.org Class II PI3Ks can also produce PtdIns(3)P in response to specific stimuli like growth factors, suggesting that distinct pools of this lipid can be generated for different signaling purposes. wikipedia.org

The primary function of PtdIns(3)P is to act as a docking site for a specific set of effector proteins that contain either a FYVE domain or a PX domain. wikipedia.orgnih.gov These domains exhibit a high binding affinity and specificity for the 3-phosphate group on the inositol ring of PtdIns(3)P. nih.gov The recruitment of these effector proteins to endosomal membranes is essential for mediating the various stages of the endocytic pathway, including the sorting of cargo and the maturation of endosomes. embopress.orgnih.gov

PtdIns(3)P also functions as a precursor for the synthesis of other important signaling phosphoinositides. For instance, it can be phosphorylated by the lipid kinase PIKfyve to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a lipid that is critical for regulating the trafficking and function of late endosomes and lysosomes. wikipedia.orgembopress.org Conversely, the levels of PtdIns(3)P are controlled by the action of myotubularin phosphatases, which dephosphorylate it at the 3-position of the inositol ring. wikipedia.org This tight regulation of PtdIns(3)P synthesis and turnover ensures its precise spatial and temporal distribution, which is critical for maintaining the integrity of endosomal trafficking and other cellular processes. embopress.orgnih.gov

In cellular research, the study of PtdIns(3)P and its associated signaling pathways is often facilitated by the use of synthetic analogs. PtdIns(3)P (1,2-dioctanoyl) is a synthetic version of PtdIns(3)P that contains short, eight-carbon (dioctanoyl) fatty acid chains. glpbio.com This modification confers greater aqueous solubility compared to its natural long-chain counterparts, making it a valuable tool for in vitro studies of PtdIns(3)P-protein interactions and for introducing the lipid into cultured cells to investigate its downstream effects. glpbio.comnih.gov

Interactive Data Tables

Table 1: Key Phosphoinositides and Their Primary Cellular Roles

PhosphoinositidePrimary LocationKey Functions
PtdIns(4,5)P₂Plasma MembranePrecursor for InsP₃ and DAG; regulates ion channels and the cytoskeleton. cusabio.comnih.gov
PtdIns(3,4,5)P₃Plasma MembraneActivates Akt/PKB signaling, promoting cell growth, survival, and proliferation. nih.govnih.gov
PtdIns(3)P Early Endosomes Regulates endocytic membrane trafficking and autophagy. embopress.orgnih.gov
PtdIns(3,5)P₂Late Endosomes, LysosomesRegulates endolysosomal trafficking and ion homeostasis. embopress.org
PtdIns(4)PGolgi ApparatusImportant for transport from the Golgi to the plasma membrane. wikipedia.org

Table 2: Examples of PtdIns(3)P Effector Proteins and Their Functions

Effector ProteinBinding DomainCellular Function
EEA1 (Early Endosome Antigen 1)FYVE DomainMediates the tethering and fusion of early endosomes. wikipedia.org
Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate)FYVE DomainSorts ubiquitinated membrane proteins into multivesicular bodies. wikipedia.org
SNX1 (Sorting Nexin 1)PX DomainInvolved in protein sorting and trafficking from endosomes. wikipedia.org

Properties

Molecular Formula

C25H46Na2O16P2

Molecular Weight

710.5 g/mol

IUPAC Name

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate

InChI

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1

InChI Key

UCYGAGOHASJWLC-ACHOKTOGSA-L

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Enzymatic Regulation of Ptd3 P

Phosphoinositide 3-Kinase Activities and Isoforms in PtdIns(3)P Synthesis

The synthesis of PtdIns(3)P is primarily achieved through the phosphorylation of phosphatidylinositol (PtdIns) at the 3'-hydroxyl position of the inositol (B14025) ring. This reaction is catalyzed by a family of enzymes known as phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov While multiple classes of PI3Ks exist, Class II and Class III isoforms are the principal contributors to the cellular PtdIns(3)P pools. wikipedia.org

The main source of constitutively synthesized PtdIns(3)P resides with the Class III PI3K, known as Vps34 in yeast and PIK3C3 in mammals. wikipedia.orgnih.gov Vps34 is unique among PI3Ks as it exclusively uses PtdIns as its substrate to generate PtdIns(3)P. nih.govwikipedia.org It is evolutionarily conserved from yeast to humans and plays an indispensable role in processes like autophagy and endocytic trafficking. pnas.org

In mammalian cells, PIK3C3/Vps34 does not function in isolation but as part of large, multi-protein complexes that direct its localization and activity. tandfonline.comnih.gov There are two major, mutually exclusive core complexes, often referred to as Complex I and Complex II. tandfonline.comnih.gov Both complexes share a core trio of proteins: the catalytic subunit PIK3C3, the regulatory subunit PIK3R4 (also known as p150 or Vps15), and Beclin 1 (the mammalian ortholog of yeast Atg6). tandfonline.comnih.govnih.gov The identity and function of each complex are dictated by a fourth, specific subunit.

Complex I (Autophagy-specific): This complex contains ATG14L (or ATG14 in yeast). tandfonline.comnih.gov Complex I is crucial for the initiation of autophagy, where it generates PtdIns(3)P on the phagophore (the precursor to the autophagosome), which is essential for the recruitment of downstream autophagy machinery. nih.govtandfonline.comnih.gov

Complex II (Endosomal trafficking): This complex incorporates the UV radiation resistance-associated gene (UVRAG) protein in place of ATG14L. tandfonline.comnih.gov Complex II is primarily involved in the endocytic pathway, regulating processes such as endosome maturation and trafficking of receptors. tandfonline.commdpi.com

The assembly into these distinct complexes allows for the independent regulation of PtdIns(3)P pools with different physiological functions. nih.gov For instance, nutrient starvation can activate the autophagy-specific Complex I without affecting the activity of Complex II. nih.gov

Table 1: Core Components of Mammalian PIK3C3/Vps34 Complexes

Shared Core Subunits Complex I Specific Subunit Complex II Specific Subunit Primary Function
PIK3C3 (Vps34) ATG14L UVRAG Autophagy Initiation
PIK3R4 (p150/Vps15) Endosomal Trafficking

Data sourced from multiple studies. tandfonline.comnih.govnih.govmdpi.com

While Class III PI3K is responsible for the bulk of constitutive PtdIns(3)P, Class II PI3Ks also contribute to its synthesis. wikipedia.org Unlike the constitutively active Vps34, the activity of Class II PI3Ks appears to be regulated by various stimuli, including growth factors. wikipedia.orgnih.gov This suggests they are responsible for generating specific, transient pools of PtdIns(3)P for particular signaling events. wikipedia.org

The Class II family includes three isoforms: PI3K-C2α, PI3K-C2β, and PI3K-C2γ.

PI3K-C2α has been shown to generate a distinct pool of PtdIns(3)P at the pericentriolar recycling endocytic compartment, which is important for primary cilium function. nih.gov

PI3K-C2β activation can be stimulated by lysophosphatidic acid (LPA), leading to PtdIns(3)P production that is involved in mediating cell migration. nih.gov

These kinases can phosphorylate PtdIns to form PtdIns(3)P but may also use other phosphoinositides like PtdIns(4)P as substrates to generate PtdIns(3,4)P2. mdpi.combiorxiv.org Their role highlights the complexity of PtdIns(3)P regulation, with different kinase classes generating spatially and temporally distinct pools of this lipid to control specific cellular functions. nih.gov

Phosphatase-Mediated Dephosphorylation of PtdIns(3)P

The levels of PtdIns(3)P are tightly controlled not only by its synthesis but also by its degradation. The primary mechanism for terminating PtdIns(3)P signaling is through dephosphorylation, a reaction catalyzed by lipid phosphatases that remove the phosphate (B84403) group from the D3 position of the inositol ring, converting PtdIns(3)P back to PtdIns. wikipedia.org

The myotubularin (MTM) family of proteins are the principal phosphatases responsible for the dephosphorylation of PtdIns(3)P. wikipedia.orgnih.gov This large family consists of 15 members in humans (MTM1 and MTMR1-14), which exhibit specificity for PtdIns(3)P and another phosphoinositide, PtdIns(3,5)P2. nih.govnih.gov

The family is divided into two main groups:

Catalytically Active Members: Nine of the MTMs possess phosphatase activity due to the presence of a conserved catalytic sequence. nih.gov These enzymes, including MTM1, MTMR2, MTMR3, and MTMR4, directly hydrolyze PtdIns(3)P. nih.govreactome.org They appear to regulate specific pools of PtdIns(3)P at different subcellular locations, such as endosomes, to control membrane trafficking. nih.govnih.gov

Catalytically Inactive Members: The remaining members of the family are considered "dead" phosphatases because they lack key residues required for catalytic activity. researchgate.net However, these inactive members are not without function; they often form heterodimeric complexes with the active phosphatases to regulate their localization and activity. researchgate.net

Mutations in genes encoding myotubularins are linked to severe human diseases, such as myotubular myopathy and Charcot-Marie-Tooth syndrome, underscoring their critical role in cellular physiology. nih.govnih.gov

Table 2: Selected Members of the Myotubularin (MTM/MTMR) Family

Member Catalytic Activity Primary Substrate(s) Associated Function/Complex
MTM1 Active PtdIns(3)P, PtdIns(3,5)P2 Endosomal trafficking, forms complexes with Vps15 reactome.orgnih.gov
MTMR2 Active PtdIns(3)P, PtdIns(3,5)P2 Late endosome function, cytoskeletal dynamics nih.gov
MTMR3 Active PtdIns(3)P Suppressor of basal autophagy researchgate.net
MTMR4 Active PtdIns(3)P Endosomal functions, forms complex with MTMR3 reactome.orgresearchgate.net
MTMR5 Inactive N/A Forms complex with MTMR2, involved in spermatogenesis nih.gov

Data compiled from multiple research articles. nih.govreactome.orgnih.govresearchgate.netresearchgate.net

Besides the myotubularin family, other enzymatic pathways and regulatory mechanisms contribute to the turnover of PtdIns(3)P. The small GTPase Rab5, a key regulator of early endosomes, plays a dual role. It can promote the synthesis of PtdIns(3)P by recruiting and activating Vps34. wikipedia.orgnih.gov Concurrently, Rab5 can also interact with and stimulate certain PI 4- and PI 5-phosphatases, contributing to a hierarchical enzymatic cascade that can ultimately influence PtdIns(3)P levels. nih.gov

Furthermore, an unexpected pathway for PtdIns(3)P degradation has been identified that involves its transport into the lumen of the vacuole (in yeast) or lysosome (in mammals). nih.govcornell.edu In this process, PtdIns(3)P is sorted into vesicles that invaginate from the limiting membrane of the endosome. nih.gov These vesicles are then delivered to the lumen of the lysosome, where the lipid is degraded by resident hydrolases. nih.govcornell.edu This pathway suggests that the turnover of a significant pool of PtdIns(3)P is linked to its physical transport and degradation within a specific organelle, rather than solely by cytoplasmic phosphatases. nih.gov

Interconversion Pathways with Other Phosphoinositides

The metabolism of PtdIns(3)P is intricately linked with that of other phosphoinositides, forming a dynamic network of interconversions that allows the cell to rapidly change the lipid identity of its membranes.

The key interconversion pathways involving PtdIns(3)P include:

Conversion to PtdIns(3,5)P2: PtdIns(3)P is the direct precursor for the synthesis of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This reaction is catalyzed by the lipid kinase PIKfyve, which phosphorylates PtdIns(3)P at the D5 position. wikipedia.orgnih.gov This conversion is critical for late endosome/lysosome function. nih.gov

Dephosphorylation to PtdIns: As detailed previously, myotubularin phosphatases dephosphorylate PtdIns(3)P at the D3 position to regenerate the parent lipid, Phosphatidylinositol (PtdIns). wikipedia.orgnih.gov

Generation from PtdIns(3,4)P2: Inositol polyphosphate 4-phosphatases, such as INPP4B, can hydrolyze the 4-phosphate from Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), yielding PtdIns(3)P. wikipedia.org

Relationship with PtdIns(3,4,5)P3: While not a direct conversion, the metabolism of Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is linked to PtdIns(3)P levels. PtdIns(3,4,5)P3 can be dephosphorylated by 5-phosphatases (like SHIP) to form PtdIns(3,4)P2, which can then be converted to PtdIns(3)P. wikipedia.org This creates an indirect pathway from class I PI3K signaling to the generation of PtdIns(3)P. pnas.org

These interconversion pathways ensure that the levels of different phosphoinositides are tightly regulated and coordinated, allowing for the precise control of signaling and membrane trafficking events throughout the cell. nih.gov

Table 3: Summary of Key Enzymes in PtdIns(3)P Metabolism

Enzyme Family Specific Enzyme Example Reaction Product
Class III PI3K PIK3C3/Vps34 PtdIns → PtdIns(3)P
Class II PI3K PI3K-C2α / PI3K-C2β PtdIns → PtdIns(3)P
Myotubularin Phosphatases MTM1 / MTMR2 PtdIns(3)P → PtdIns
PI(3)P 5-Kinase PIKfyve PtdIns(3)P → PtdIns(3,5)P2

Table of Mentioned Compounds

Compound Name Abbreviation
Phosphatidylinositol 3-phosphate PtdIns(3)P
Phosphatidylinositol PtdIns
Phosphatidylinositol 3,5-bisphosphate PtdIns(3,5)P2
Phosphatidylinositol 3,4-bisphosphate PtdIns(3,4)P2
Phosphatidylinositol 3,4,5-trisphosphate PtdIns(3,4,5)P3
Phosphatidylinositol 4-phosphate PtdIns(4)P
Phosphatidylinositol 4,5-bisphosphate PtdIns(4,5)P2
Lysophosphatidic acid LPA
UV radiation resistance-associated gene UVRAG
Class III Phosphoinositide 3-Kinase Vps34/PIK3C3
Myotubularin family phosphatases MTMs/MTMRs
Inositol polyphosphate 4-phosphatase type II INPP4B

Enzymatic Conversion of PtdIns(3)P to PtdIns(3,5)P₂ by PIKfyve (Fab1p)

A key step in the metabolic fate of PtdIns(3)P is its conversion to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This reaction is exclusively catalyzed by the lipid kinase PIKfyve, the mammalian ortholog of the yeast protein Fab1p. wikipedia.orgnih.gov PIKfyve phosphorylates the D-5 position of the inositol ring on PtdIns(3)P, a critical transformation for the maturation of endosomes and the maintenance of lysosomal homeostasis. nih.govnih.gov

PIKfyve does not act in isolation but is part of a larger regulatory complex that ensures the precise spatial and temporal control of PtdIns(3,5)P₂ levels. wikipedia.org This complex, often referred to as the PAS complex in mammals, includes:

PIKfyve: The catalytic subunit responsible for PtdIns(3,5)P₂ synthesis. wikipedia.orguniprot.org

VAC14: A scaffolding protein that pentamerizes into a star-shaped structure, nucleating the assembly of the complex. wikipedia.orguniprot.org

FIG4 (Sac3 in yeast): A phosphatase that counteracts PIKfyve's activity by dephosphorylating PtdIns(3,5)P₂ at the D-5 position, converting it back to PtdIns(3)P. nih.govwikipedia.org

The localization of PIKfyve to PtdIns(3)P-enriched membranes, such as early endosomes, is mediated by its N-terminal FYVE finger domain, which specifically binds to PtdIns(3)P. nih.govnih.gov This ensures that the synthesis of PtdIns(3,5)P₂ occurs at the correct subcellular location. nih.gov The conversion from PtdIns(3)P to PtdIns(3,5)P₂ on the endosomal membrane is a crucial signal that drives the transition from early to late endosomes and is required for processes like the fission of vesicles from endosomes and lysosomes. nih.govresearchgate.net Impairment of PIKfyve activity leads to a dramatic phenotype characterized by the formation of large cytoplasmic vacuoles, which are swollen endolysosomes, underscoring the enzyme's vital role in retrieving membrane from these compartments. nih.govnih.gov

Key Enzymes in PtdIns(3)P and PtdIns(3,5)P₂ Metabolism
EnzymeSubstrateProductFunctionReference
Class III PI3K (Vps34)PtdInsPtdIns(3)PConstitutive synthesis of PtdIns(3)P for autophagy and endosomal trafficking. wikipedia.orgnih.gov
Class II PI3KsPtdInsPtdIns(3)PSignal-regulated synthesis of PtdIns(3)P. wikipedia.orgnih.gov
INPP4BPtdIns(3,4)P₂PtdIns(3)PGenerates PtdIns(3)P on endosomes from PI3K Class I pathway products. nih.govwikipedia.org
MyotubularinsPtdIns(3)PPtdInsDegradation of PtdIns(3)P. wikipedia.org
PIKfyve (Fab1p)PtdIns(3)PPtdIns(3,5)P₂Sole enzyme for PtdIns(3,5)P₂ synthesis; crucial for endo-lysosomal function. wikipedia.orgnih.gov
FIG4 (Sac3)PtdIns(3,5)P₂PtdIns(3)PDegradation of PtdIns(3,5)P₂; works in a complex with PIKfyve. nih.govwikipedia.org

Broader Metabolic Relationships within the Phosphoinositide Network

The metabolism of PtdIns(3)P and its derivative PtdIns(3,5)P₂ is intricately woven into the larger phosphoinositide network. This network consists of seven interconvertible phosphoinositide species, whose rapid synthesis and degradation are managed by a large family of specific kinases and phosphatases. nih.govnih.gov This dynamic system allows cells to generate distinct signaling lipids in specific membrane compartments to control a vast array of cellular processes. nih.govnih.gov

PtdIns(3)P occupies a central position within this network, acting as both a product and a precursor in multiple pathways:

Relationship with PtdIns(4,5)P₂ and PtdIns(3,4,5)P₃: While Class II and III PI3Ks produce PtdIns(3)P from PtdIns, Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) to produce the potent second messenger phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃). acs.orgnih.gov PtdIns(3,4,5)P₃ is critical for signaling pathways that regulate cell growth, survival, and metabolism. acs.orgnih.gov The pathways are linked, for instance, when PtdIns(3,4,5)P₃ is dephosphorylated to PtdIns(3,4)P₂, which can then be converted to PtdIns(3)P by the phosphatase INPP4B. nih.gov This effectively couples growth factor signaling at the plasma membrane to endosomal trafficking events. nih.gov

Alternative Synthesis Routes: Research in human platelets has defined a predominant pathway for the synthesis of D-3 phosphoinositides as PtdIns → PtdIns(3)P → PtdIns(3,4)P₂ → PtdIns(3,4,5)P₃. nih.gov This highlights a role for PtdIns(3)P as a key intermediate in the synthesis of more highly phosphorylated inositides, a pathway distinct from the direct phosphorylation of PtdIns(4,5)P₂ by Class I PI3Ks. nih.gov

The PtdIns(3,5)P₂ Cycle: PtdIns(3,5)P₂, produced from PtdIns(3)P by PIKfyve, is itself tightly regulated within a cycle. wikipedia.org It is dephosphorylated back to PtdIns(3)P by the FIG4/Sac3 phosphatase within the same regulatory complex. wikipedia.org Alternatively, myotubularin family phosphatases can remove the phosphate at the D-3 position to generate phosphatidylinositol 5-phosphate (PtdIns5P), creating yet another distinct signaling lipid. wikipedia.orgnih.gov

This interconnected web of reactions ensures that the levels of each phosphoinositide are precisely controlled. The activity of a single enzyme, like PIKfyve, can therefore have cascading effects, altering the balance not only between its direct substrate (PtdIns(3)P) and product (PtdIns(3,5)P₂) but also influencing the availability of precursors for other pathways and generating new signaling molecules.

Cellular Functions Associated with the PIKfyve/PtdIns(3,5)P₂ Axis
Cellular ProcessDescriptionReference
Endosome MaturationRegulates the conversion of early endosomes to late endosomes. uniprot.org
Lysosome HomeostasisControls lysosome size and morphology through membrane fission and retrieval. nih.govnih.gov
Vesicular TraffickingMediates the transport of cargo through the endocytic pathway. wikipedia.org
AutophagyInfluences the formation of autophagic lysosomes and nutrient signaling. nih.gov
Insulin (B600854) SignalingMediates insulin-induced signals for GLUT4 translocation in adipocytes. wikipedia.orgnih.gov

Subcellular Distribution and Dynamic Localization of Ptd3 P

PtdIns(3)P Enrichment and Specificity in Endosomal Compartments

PtdIns(3)P is a signature lipid of the endosomal system, particularly enriched on early endosomes. nih.govnih.gov This specific localization is critical for defining the identity of these compartments and for orchestrating the trafficking of cargo through the endocytic pathway. nih.gov The generation of PtdIns(3)P on endosomal membranes is primarily catalyzed by the class III phosphoinositide 3-kinase (PI3K), Vps34. rupress.org

The presence of PtdIns(3)P on endosomes serves as a docking site for a variety of effector proteins containing specific PtdIns(3)P-binding domains, such as the FYVE and PX domains. nih.gov These effector proteins are essential for mediating the diverse functions of endosomes, including the sorting of receptors and the formation of multivesicular bodies (MVBs). For instance, the recruitment of the endosomal sorting complex required for transport (ESCRT) machinery, which is necessary for the formation of intralumenal vesicles within MVBs, is dependent on PtdIns(3)P. nih.gov

Furthermore, the turnover of PtdIns(3)P on endosomes is a critical regulatory step. The conversion of PtdIns(3)P to Phosphatidylinositol (PtdIns) by phosphatases is required for the completion of MVB formation and their subsequent fusion with lysosomes. nih.gov Additionally, PtdIns(3)P can be phosphorylated by PIKfyve to generate PtdIns(3,5)P2, a lipid important for late endosomal and lysosomal function. nih.gov The dynamic interplay between PtdIns(3)P and its metabolites ensures the orderly progression of endosomal maturation. nih.gov

The kinesin motor protein KIF16B directly binds to PtdIns(3)P on early endosomes, facilitating their transport towards the plus ends of microtubules. nih.gov This directed movement is crucial for the proper spatial organization and function of the endosomal network.

Table 1: Key Proteins Involved in Endosomal PtdIns(3)P Dynamics

ProteinFunctionCellular Process
Vps34 (Class III PI3K) Synthesizes PtdIns(3)P on endosomes. rupress.orgEndosomal sorting, MVB formation. nih.gov
FYVE domain proteins Bind to PtdIns(3)P, acting as effectors. nih.govCargo sorting, endosome identity. nih.gov
PX domain proteins Recognize and bind to PtdIns(3)P. nih.govVesicular trafficking.
ESCRT machinery Recruited by PtdIns(3)P for MVB formation. nih.govIntralumenal vesicle formation. nih.gov
PIKfyve Phosphorylates PtdIns(3)P to PtdIns(3,5)P2. nih.govLate endosome/lysosome function. nih.gov
Myotubularins (phosphatases) Dephosphorylate PtdIns(3)P to PtdIns. nih.govMaturation and fusion of endosomes. nih.gov
KIF16B Motor protein that transports PtdIns(3)P-positive endosomes. nih.govEndosome positioning and movement. nih.gov

Association and Function on Autophagosomal Membranes

PtdIns(3)P plays an indispensable role in autophagy, the cellular process for degrading and recycling cellular components. It is highly enriched on the membranes of forming autophagosomes, known as isolation membranes or phagophores, as well as on completed autophagosomes. nih.gov The generation of PtdIns(3)P at the phagophore assembly site (PAS) is an early and essential event in autophagosome formation, driven by a Vps34-containing PI3K complex I. nih.gov

The primary function of PtdIns(3)P on autophagic membranes is to recruit autophagy-related (Atg) proteins that are essential for the elongation and closure of the autophagosome. nih.govnih.gov Specifically, PtdIns(3)P acts as a platform to recruit effector proteins like WIPI (the mammalian ortholog of Atg18), which in turn recruits other Atg proteins to the site of autophagosome formation. embopress.org This recruitment is critical for the expansion of the isolation membrane that engulfs cytoplasmic cargo.

Interestingly, studies have shown that PtdIns(3)P is more concentrated on the inner membrane of the autophagosome compared to the outer membrane. nih.gov The turnover of PtdIns(3)P is also crucial for the maturation of autophagosomes. The dephosphorylation of PtdIns(3)P by phosphatases, such as myotubularins, is required for the dissociation of Atg proteins from the completed autophagosome, a necessary step for the fusion of the autophagosome with the lysosome to form an autolysosome. nih.govembopress.org This highlights the dynamic nature of PtdIns(3)P signaling in controlling the entire autophagic process, from initiation to completion. embopress.org

Table 2: Role of PtdIns(3)P at Different Stages of Autophagy

Autophagy StagePtdIns(3)P FunctionKey Interacting Proteins
Initiation Generation at the PAS to initiate autophagosome formation. nih.govVps34 (in PI3K complex I). nih.gov
Elongation Recruitment of Atg proteins to the isolation membrane. nih.govWIPI/Atg18. embopress.org
Maturation Turnover required for dissociation of Atg proteins. nih.govembopress.orgMyotubularin phosphatases. nih.govembopress.org
Fusion Primes the autophagosome for fusion with the lysosome.

Presence and Regulatory Roles at Other Cellular Membrane Domains

While most prominently associated with endosomes and autophagosomes, PtdIns(3)P is also found at other cellular membrane domains where it exerts regulatory functions.

Golgi Complex: A pool of PtdIns(3)P has been identified at the Golgi apparatus, where it is thought to be involved in membrane trafficking and sorting events emanating from this organelle. rupress.org

Mitochondria: PtdIns(3)P has been detected on mitochondrial membranes, suggesting a role in regulating mitochondrial dynamics or function, although this is an area of ongoing research. rupress.org

Peroxisomes: The presence of PtdIns(3)P has also been noted at peroxisomes, indicating a potential role in the biogenesis or function of these organelles. rupress.org

Plasma Membrane: In contrast to its enrichment in internal membranes, PtdIns(3)P levels are kept very low at the plasma membrane under resting conditions. rupress.orgrupress.org However, transient and localized synthesis of PtdIns(3)P at the plasma membrane can occur in specific cellular contexts, contributing to signaling and trafficking events at the cell surface.

The maintenance of distinct pools of PtdIns(3)P at these various locations is critical for ensuring the specificity of cellular signaling and membrane trafficking pathways. The sustained delivery of its precursor, phosphatidylinositol, from the endoplasmic reticulum is crucial for maintaining the PtdIns(3)P pools in these different compartments. rupress.org

Molecular Mechanisms of Ptd3 P Effector Recruitment and Function

Characterization of PtdIns(3)P-Binding Domains

The ability of proteins to specifically recognize and bind to PtdIns(3)P is fundamental to its role as a signaling molecule. This recognition is mediated by distinct protein modules that have evolved to bind the 3-phosphorylated inositol (B14025) ring. Among the best-characterized PtdIns(3)P-binding domains are the FYVE domain and the Phox homology (PX) domain. nih.gov More recently, the PROPPIN family of proteins has also been identified as a key group of PtdIns(3)P effectors. nih.gov

Structural and Functional Aspects of FYVE Domain Interactions

The FYVE domain, named after the four proteins in which it was first identified (Fab1, YOTB, Vac1, and EEA1), is a conserved zinc-binding motif of approximately 70 residues that specifically recognizes PtdIns(3)P. nih.gov This domain is crucial for targeting a wide array of cytosolic proteins to PtdIns(3)P-enriched membranes, particularly those of early endosomes. nih.govnih.gov The interaction is highly specific, enabling FYVE domain-containing proteins to distinguish PtdIns(3)P from other phosphoinositides. merckmillipore.com

Structurally, the FYVE domain's ability to bind PtdIns(3)P involves a combination of specific recognition of the lipid headgroup and insertion into the membrane bilayer. nih.govresearchgate.net The binding pocket is characterized by a conserved RR/KHHCR motif that, along with other specific amino acids, directly interacts with the 3-phosphate group of the inositol ring. merckmillipore.com This interaction is further stabilized by the coordination of two zinc ions, which is a hallmark of the FYVE finger structure. nih.gov

The recruitment of FYVE domain-containing proteins to membranes is a multistep process. It often involves not only the specific binding to PtdIns(3)P but also nonspecific electrostatic interactions with other acidic lipids in the membrane and the insertion of a hydrophobic loop into the lipid bilayer. nih.govresearchgate.net In some cases, dimerization of FYVE domain proteins, such as the early endosome antigen 1 (EEA1), enhances membrane anchoring by allowing simultaneous interaction with multiple PtdIns(3)P molecules. nih.gov

An interesting regulatory feature of some FYVE domains is their pH-dependent binding to PtdIns(3)P, acting as a "histidine switch". For instance, the EEA1 FYVE domain exhibits significantly stronger binding to PtdIns(3)P in acidic environments (pH 6.0) compared to neutral or basic conditions. nih.gov This property allows the protein to function as a sensor for the acidic pH of endosomal compartments. nih.gov

Key Characteristics of FYVE Domain-PtdIns(3)P Interaction
FeatureDescriptionReference
SpecificityBinds specifically to PtdIns(3)P, distinguishing it from other phosphoinositides. merckmillipore.com
Conserved MotifContains a conserved RR/KHHCR motif crucial for PtdIns(3)P binding. merckmillipore.com
Structural ElementsInvolves two beta hairpins, an alpha helix, and the coordination of two zinc ions. nih.govmerckmillipore.com
Membrane AnchoringA multivalent process involving specific PtdIns(3)P binding, nonspecific electrostatic interactions, and hydrophobic loop insertion. Dimerization can enhance binding. nih.govresearchgate.net
pH-DependenceSome FYVE domains, like that of EEA1, exhibit pH-dependent binding, with higher affinity in acidic environments. nih.gov

Principles of PX Domain Recognition and Binding

The Phox homology (PX) domain is another important phosphoinositide-binding module found in a large family of proteins involved in membrane trafficking and other cellular processes. nih.gov Unlike FYVE domains, which are highly specific for PtdIns(3)P, PX domains exhibit a broader range of phosphoinositide-binding specificities, with different PX domains recognizing various phosphorylated inositol lipids. nih.govtandfonline.com However, a significant subset of PX domains, such as those from p40phox and sorting nexin 3 (SNX3), specifically bind to PtdIns(3)P. nih.govnih.govmdpi.com

The structural basis for PtdIns(3)P recognition by PX domains involves a conserved binding pocket that accommodates the phosphoinositide headgroup. nih.gov Key basic residues within this pocket form specific hydrogen bonds with the phosphate (B84403) groups of PtdIns(3)P. nih.gov For example, in the p40phox PX domain, specific arginine residues are crucial for the interaction with the 1-phosphate and 3-phosphate groups of the inositol ring. nih.gov

Molecular dynamics simulations have provided further insights into the interaction between PX domains and membrane-bound PtdIns(3)P. nih.gov These studies show that the PX domain spontaneously associates with PtdIns(3)P in a membrane environment, forming a stable complex. nih.gov In addition to the specific interactions within the binding pocket, nonspecific interactions between loops of the PX domain and the surrounding lipid bilayer play a significant role in stabilizing the membrane association. nih.gov The presence or absence of key basic residues in the binding pocket is a major determinant of the phosphoinositide-binding specificity of a given PX domain. nih.gov

Comparison of FYVE and PX Domain PtdIns(3)P Binding
FeatureFYVE DomainPX DomainReference
Binding SpecificityHighly specific for PtdIns(3)P.Variable; some are specific for PtdIns(3)P, while others bind different phosphoinositides. nih.govnih.gov
Conserved MotifsWxxD, RR/KHHCR, RVC motifs.No single universally conserved binding motif across all PX domains. nih.gov
Structural FoldZinc finger fold.A distinct fold with a characteristic three-stranded β-sheet and several α-helices. nih.govnih.gov
Key Residues for PtdIns(3)P BindingConserved basic residues in the RR/KHHCR motif.Specific basic residues (e.g., arginine) in the binding pocket. merckmillipore.comnih.gov

Interactions with PROPPIN Family Proteins (e.g., WIPI proteins)

The PROPPIN family of proteins, which includes the mammalian WD-repeat protein interacting with phosphoinositides (WIPI) proteins, represents another class of PtdIns(3)P effectors. nih.govfrontiersin.org These proteins are characterized by a seven-bladed β-propeller structure and are conserved from yeast to humans. nih.govfrontiersin.org PROPPINs play a crucial role in autophagy, a cellular process for the degradation and recycling of cytoplasmic components. nih.gov

PROPPINs, including the four human WIPI proteins (WIPI1-4), bind to PtdIns(3)P and, in some cases, also to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). nih.govresearchgate.netbiologists.com This binding is mediated by a conserved FRRG motif located within the β-propeller structure. nih.govfrontiersin.org Isothermal titration calorimetry measurements have shown that yeast PROPPINs bind to PtdIns(3)P with high affinity, in the nanomolar to low-micromolar range. nih.gov

The interaction of PROPPINs with PtdIns(3)P is essential for their recruitment to the sites of autophagosome formation. frontiersin.orgnih.gov For instance, during the initiation of autophagy, the production of PtdIns(3)P on the phagophore (the precursor membrane of the autophagosome) serves as a docking site for WIPI proteins. frontiersin.orgresearchgate.net The recruitment of WIPI proteins, in turn, is critical for the subsequent recruitment of other components of the autophagy machinery, such as the ATG16L1 complex, which is required for the lipidation of LC3, a key step in autophagosome maturation. frontiersin.org

PtdIns(3)P-Mediated Recruitment and Assembly of Specific Protein Complexes

The primary function of PtdIns(3)P is to act as a platform for the recruitment and assembly of protein complexes on specific membrane surfaces. nih.gov This spatial and temporal control of protein localization is critical for the execution of various cellular processes, particularly in the endocytic and autophagic pathways. nih.govmdpi.com

In the context of autophagy, the synthesis of PtdIns(3)P by the Vps34 kinase complex is a key initiating event. nih.gov The resulting PtdIns(3)P-enriched microdomains on the phagophore membrane serve as a landmark for the recruitment of a series of autophagy-related (Atg) proteins. nih.govnih.gov As discussed, WIPI proteins are among the first PtdIns(3)P effectors to be recruited. frontiersin.org The binding of WIPI2 to PtdIns(3)P facilitates the recruitment of the ATG12-ATG5-ATG16L1 complex, which functions as an E3-like ligase for the conjugation of LC3 to phosphatidylethanolamine (B1630911) (PE) on the autophagosomal membrane. frontiersin.org

Another important PtdIns(3)P effector complex in autophagy is the Atg18-Atg2 complex. nih.govnih.gov PtdIns(3)P is required for the association of this complex with autophagic membranes, although it does not appear to allosterically activate the complex. nih.gov The ATG2-WIPI4 complex is thought to act as a tethering factor that facilitates the expansion of the phagophore. frontiersin.org

In the endocytic pathway, PtdIns(3)P plays a crucial role in the maturation of endosomes and the sorting of cargo. The classic example is the recruitment of EEA1 to early endosomes. repec.org The dimeric EEA1 protein has two FYVE domains, allowing it to bind to PtdIns(3)P on the endosomal membrane, and it also interacts with the Rab5 GTPase. This dual interaction helps to tether vesicles and promote their fusion with early endosomes. mdpi.com

Regulatory Feedback Loops Governing PtdIns(3)P Synthesis and Signaling

The synthesis and turnover of PtdIns(3)P are tightly regulated to ensure that its signaling is spatially and temporally controlled. This regulation involves a complex interplay of kinases, phosphatases, and their regulatory subunits, often forming feedback loops.

The primary enzyme responsible for PtdIns(3)P synthesis is the class III phosphoinositide 3-kinase (PI3K), Vps34. mdpi.combiologists.com In yeast, Vps34 forms two distinct complexes: Complex I, which is involved in autophagy, and Complex II, which functions in vacuolar protein sorting. nih.gov The autophagy-specific function of Complex I is conferred by the Atg14 subunit, which targets the complex to the site of autophagosome formation. nih.gov

The activity of Vps34 is also subject to negative regulation. For instance, under non-inducing conditions for autophagy, the Beclin 1 (the mammalian ortholog of yeast Atg6/Vps30) subunit of the Vps34 complex is often bound to the anti-apoptotic protein Bcl-2, which inhibits its activity. researchgate.net Upon autophagy induction, Beclin 1 is released from Bcl-2, allowing for the activation of PtdIns(3)P synthesis. researchgate.net

The levels of PtdIns(3)P are also controlled by the action of lipid phosphatases. The myotubularin (MTMR) family of phosphatases can dephosphorylate PtdIns(3)P at the 3-position, converting it back to phosphatidylinositol (PtdIns). researchgate.net This provides a mechanism to terminate PtdIns(3)P signaling.

Ptd3 P in Vesicular Trafficking and Membrane Dynamics

Endocytic Pathway Regulation and Endosomal Maturation

The endocytic pathway is a fundamental cellular process responsible for the uptake of extracellular material and the internalization of plasma membrane components. PtdIns(3)P is a hallmark of early endosomes and is essential for the regulation of this pathway and the subsequent maturation of endosomes. wikipedia.orgwebmd.com The synthesis of PtdIns(3)P on endosomal membranes is primarily catalyzed by the class III phosphoinositide 3-kinase (PI3K), Vps34. portlandpress.com This localized production of PtdIns(3)P creates a specific binding platform for a variety of effector proteins that contain PtdIns(3)P-binding motifs, such as the FYVE and PX domains. wikipedia.org

The recruitment of these effector proteins is critical for multiple steps in the endocytic cascade. For instance, the Early Endosome Antigen 1 (EEA1) is a well-characterized PtdIns(3)P effector that tethers incoming vesicles to early endosomes, facilitating their fusion. webmd.compharmainfonepal.com This process is vital for the delivery of cargo and membrane to the endosomal system.

Endosomal maturation is a complex process by which early endosomes transition into late endosomes and subsequently lysosomes. This maturation involves a change in the lipid and protein composition of the endosomal membrane. PtdIns(3)P plays a key role in this transition. As endosomes mature, the levels of PtdIns(3)P are tightly regulated, and it can be converted to other phosphoinositides, such as phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], which is a characteristic lipid of late endosomes and lysosomes. webmd.com This conversion is a critical step in the maturation process, signaling a change in the endosome's identity and function.

Key ProcessRole of PtdIns(3)PKey Effector Proteins
Endocytosis Marks early endosomes, recruits effector proteins for vesicle tethering and fusion. wikipedia.orgwebmd.comEEA1, Rabenosyn-5
Endosomal Maturation Serves as a precursor for PtdIns(3,5)P2, signaling the transition from early to late endosomes. webmd.comPIKfyve (converts PtdIns(3)P to PtdIns(3,5)P2)

Mechanisms of Lysosomal/Vacuolar Protein Sorting and Transport

PtdIns(3)P is indispensable for the correct sorting and transport of proteins to lysosomes in mammalian cells and the vacuole in yeast, which is the functional equivalent of the lysosome. The Golgi-associated Vps34 PI3K is essential for the sorting of newly synthesized soluble lysosomal enzymes from the trans-Golgi network (TGN). nih.govnih.gov Inhibition of PtdIns(3)P synthesis leads to the missorting and secretion of these enzymes. wikipedia.org

The mechanism involves the recognition of mannose-6-phosphate (B13060355) (M6P) tags on lysosomal hydrolases by M6P receptors in the TGN. The subsequent trafficking of these receptor-cargo complexes to the endosomal-lysosomal system is dependent on PtdIns(3)P. PtdIns(3)P on endosomal membranes helps to recruit proteins involved in the fusion of TGN-derived vesicles with endosomes, ensuring the delivery of the hydrolases. wikipedia.org

Furthermore, PtdIns(3)P is involved in the transport of proteins to the vacuole in yeast. nih.govnih.gov It plays a role in the formation of multivesicular bodies (MVBs), which are endosomes that contain intraluminal vesicles. The sorting of some membrane proteins into these vesicles for degradation in the lysosome/vacuole is a PtdIns(3)P-dependent process. nih.govnih.gov PtdIns(3)P also plays a role in the positioning and movement of lysosomes within the cell. portlandpress.comnih.govoup.com Amino acid-stimulated production of PtdIns(3)P by Vps34 can promote the translocation of lysosomes to the cell periphery, which is linked to the activation of the mTORC1 signaling complex. portlandpress.comnih.govoup.com This process is mediated by PtdIns(3)P-binding proteins such as FYCO1. portlandpress.comnih.govoup.com

Transport PathwayRole of PtdIns(3)PKey Molecules Involved
Lysosomal Enzyme Sorting Facilitates the transport of newly synthesized hydrolases from the TGN to endosomes. wikipedia.orgVps34, Mannose-6-Phosphate Receptors
Vacuolar Protein Transport (Yeast) Essential for the delivery of proteins to the vacuole, including through the MVB pathway. nih.govnih.govVps34, VAM3, YPT7
Lysosomal Positioning Promotes the translocation of lysosomes to the cell periphery. portlandpress.comnih.govoup.comVps34, FYCO1, mTORC1

Role in Phagosome Formation and Maturation

Phagocytosis is the process by which cells engulf large particles, such as microorganisms and cellular debris. While the initial stages of phagosome formation, including the extension of pseudopods and the sealing of the phagocytic cup, are primarily driven by the accumulation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) and phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), PtdIns(3)P plays a critical and distinct role in the subsequent maturation of the phagosome. pharmainfonepal.com

Once the phagosome is formed and sealed off from the plasma membrane, there is a sequential change in the phosphoinositide composition of its membrane. pharmainfonepal.com The levels of PtdIns(3,4,5)P3 decrease, and there is a marked increase in the production of PtdIns(3)P, a process catalyzed by the class III PI3K, Vps34. pharmainfonepal.comnih.gov This accumulation of PtdIns(3)P on the phagosomal membrane is a crucial step in its transformation into a phagolysosome, a highly degradative organelle. pharmainfonepal.com

PtdIns(3)P acts as a platform to recruit key effector proteins that mediate the fusion of the phagosome with endosomes and lysosomes. One of the most important PtdIns(3)P effectors in this process is the Early Endosome Antigen 1 (EEA1). nih.gov The recruitment of EEA1 to the phagosome is essential for it to acquire late endocytic and lysosomal components, which contain the hydrolytic enzymes and acidic environment necessary for the degradation of the engulfed material. nih.gov

The importance of PtdIns(3)P in phagosome maturation is highlighted by the strategies employed by some intracellular pathogens to evade destruction. For example, Mycobacterium tuberculosis, the bacterium that causes tuberculosis, is able to survive and replicate within macrophages by preventing the maturation of its containing phagosome. pharmainfonepal.comnih.gov It achieves this, in part, by inhibiting the recruitment of EEA1 to the phagosomal membrane, thereby arresting the maturation process at an early stage. pharmainfonepal.comnih.gov

Stage of PhagocytosisRole of PtdIns(3)PKey Effector Proteins and Consequences
Phagosome Formation Not directly involved in the initial engulfment.PtdIns(3,4,5)P3 and PtdIns(3,4)P2 are dominant.
Phagosome Maturation Accumulates on the phagosomal membrane after sealing; recruits maturation factors. pharmainfonepal.comnih.govEEA1: Essential for fusion with endosomes/lysosomes. nih.gov
Pathogen Evasion Its signaling pathway is a target for pathogens like Mycobacterium tuberculosis. pharmainfonepal.comnih.govInhibition of PtdIns(3)P-mediated EEA1 recruitment leads to phagosome maturation arrest. pharmainfonepal.comnih.gov

Modulation of Specialized Vesicle Translocation Events (e.g., Glucose Transporter GLUT4)

Beyond its general roles in endocytosis and phagocytosis, PtdIns(3)P is also involved in the regulation of specialized vesicular transport events, a prime example being the insulin-stimulated translocation of the glucose transporter 4 (GLUT4) in fat and muscle cells. The translocation of GLUT4 from intracellular storage vesicles to the plasma membrane is a key mechanism for increasing glucose uptake in response to insulin (B600854). nih.gov

While the canonical insulin signaling pathway leading to GLUT4 translocation is heavily dependent on the production of PtdIns(3,4,5)P3 by class IA PI3K, a distinct, wortmannin-resistant pathway involving PtdIns(3)P has been identified. nih.gov This alternative pathway is thought to be initiated downstream of the small GTPase TC10 and involves the activity of a class II PI3K, PI3K-C2α, leading to the synthesis of PtdIns(3)P at the plasma membrane. nih.govnih.gov

The delivery of exogenous PtdIns(3)P into adipocytes has been shown to promote the movement of GLUT4-containing vesicles to the plasma membrane, although it may not be sufficient for the final fusion and insertion step in all contexts. nih.govnih.gov The PtdIns(3)P-mediated pathway appears to be linked to the remodeling of the actin cytoskeleton, which is a critical component of the machinery that guides GLUT4 vesicles to the cell surface. nih.gov

Therefore, PtdIns(3)P acts in concert with other phosphoinositides to fine-tune the complex process of GLUT4 translocation, highlighting its role in specialized, signal-dependent vesicle trafficking. nih.gov

Specialized TransportRole of PtdIns(3)PSignaling Pathway and Mechanism
GLUT4 Translocation Promotes the movement of GLUT4 storage vesicles to the plasma membrane in response to insulin. nih.govnih.govActs in a wortmannin-resistant pathway downstream of TC10, likely involving PI3K-C2α and actin remodeling. nih.govnih.gov

Ptd3 P in Autophagy Pathways

Essential Role in the Initiation and Biogenesis of Autophagosomes

The formation of an autophagosome begins at a specialized site, known in yeast as the phagophore assembly site (PAS) and in mammalian cells as the omegasome, which is often located on a subdomain of the endoplasmic reticulum (ER). plu.edunih.govrug.nl The initiation of this process is critically dependent on the generation of PtdIns(3)P at these sites. rug.nlnih.govtandfonline.com The Vps34 kinase complex is recruited to these locations and, upon activation, phosphorylates phosphatidylinositol (PtdIns) to produce PtdIns(3)P. nih.govresearchgate.net

This localized enrichment of PtdIns(3)P on the nascent phagophore membrane is a foundational event in autophagy. nih.govtandfonline.com It acts as a landmark, signaling the start of autophagosome construction. nih.gov Research has shown that inhibiting the production of PtdIns(3)P with compounds like 3-methyladenine (B1666300) effectively blocks the formation of autophagosomes, highlighting its indispensable role. nih.govnih.gov Live imaging and electron microscopy have revealed that PtdIns(3)P is highly enriched on the elongating isolation membrane and becomes a component of both the inner and outer membranes of the completed autophagosome. nih.govtandfonline.com This distribution implies a direct and continuous involvement of the lipid throughout the biogenesis process, from the initial nucleation step to the final closure of the vesicle. nih.govtandfonline.com The generation of PtdIns(3)P is therefore considered a key checkpoint that governs the initiation of the autophagic machinery. jci.org

Coordination of Autophagy-Related (Atg) Proteins and Membrane Remodeling

Once synthesized, PtdIns(3)P functions primarily by recruiting a specific set of proteins that contain PtdIns(3)P-binding domains, such as the FYVE and PX domains. nih.gov These effector proteins are essential for the subsequent steps of membrane elongation and curvature that shape the phagophore. nih.govresearchgate.net

Key PtdIns(3)P effectors in the autophagy pathway include:

WIPI (WD-repeat protein interacting with phosphoinositides) Proteins: In mammalian cells, there are four WIPI proteins (WIPI1-4), which are the homologs of the yeast Atg18 protein. nih.govbiologists.com Upon PtdIns(3)P production at the nascent autophagosome, WIPI proteins are recruited from the cytosol to the membrane. nih.govbiologists.com This binding is essential for the subsequent recruitment of the ATG12-ATG5-ATG16L1 complex, which is necessary for the lipidation of LC3, a crucial step in phagophore elongation. biologists.comresearchgate.net Specifically, WIPI2 can directly bind to ATG16L1, linking PtdIns(3)P sensing to the core conjugation machinery. biologists.comresearchgate.net

DFCP1 (Double FYVE domain-containing protein 1): This protein is a well-known marker for omegasomes, the PtdIns(3)P-enriched subdomains of the ER where autophagosome formation begins. nih.govnih.gov DFCP1 is recruited to these sites through its PtdIns(3)P-binding FYVE domains. nih.gov While its precise role was once unclear, recent studies have shown DFCP1 is an ATPase that helps control the constriction of large omegasomes to release nascent autophagosomes, a function particularly important for selective autophagy. nih.gov

ATG2-ATG18 Complex: In yeast, the Atg18 protein (a WIPI homolog) forms a complex with Atg2. mdpi.com The recruitment of this complex to the autophagic membrane is dependent on the interaction between Atg18 and PtdIns(3)P. nih.govnih.govtandfonline.com This complex is thought to play a role in lipid transfer to the expanding phagophore, possibly by tethering the PAS to the ER. mdpi.com

The coordinated recruitment of these and other Atg proteins to the PtdIns(3)P-rich membrane platform drives the expansion and curvature of the phagophore, sequestering a portion of the cytoplasm. nih.govnih.govtandfonline.com PtdIns(3)P, therefore, acts as a master coordinator, translating a lipid signal into the assembly of the protein machinery that physically builds the autophagosome. nih.gov

Influence on Autophagic Flux and Lysosomal Degradation Processes

This dissociation is triggered by the removal of PtdIns(3)P from the autophagosomal membrane. nih.gov This is accomplished by PtdIns(3)P phosphatases, such as the myotubularin (MTMR) family of enzymes. nih.govembopress.org In yeast, the phosphatase Ymr1 is responsible for dephosphorylating PtdIns(3)P on completed autophagosomes. rug.nlnih.gov The absence of this phosphatase activity leads to a severe block in autophagy; autophagosomes form but fail to fuse with the vacuole (the yeast equivalent of the lysosome) because Atg proteins remain stuck on their surface. rug.nlnih.gov This indicates that the clearance of the PtdIns(3)P signal is a prerequisite for the final, degradative step of autophagy. embopress.org

Furthermore, PtdIns(3)P can be converted to other phosphoinositides that are important for lysosomal function. For instance, PtdIns(3)P on late endosomes and endolysosomes can be phosphorylated by the kinase PIKFYVE to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). nih.govtandfonline.comnih.gov This lipid is crucial for processes like autophagic lysosome reformation (ALR), where new lysosomes are generated from the membranes of autolysosomes. tandfonline.comnih.gov By serving as a substrate for PtdIns(3,5)P₂ synthesis, PtdIns(3)P indirectly contributes to maintaining the pool of functional lysosomes, which is essential for sustaining autophagic flux, particularly under basal conditions. nih.govnih.gov Therefore, the dynamic regulation of PtdIns(3)P levels—both its synthesis and its subsequent removal or conversion—is critical for controlling the entire autophagic pathway, from initiation to the final degradation and recycling of cellular components. nih.govembopress.org

Data Tables

Table 1: Key Proteins and Complexes Interacting with PtdIns(3)P in Autophagy

Protein/ComplexOrganism(s)Function in AutophagyReference(s)
PI3K-III / Vps34 Complex I EukaryotesCatalyzes the synthesis of PtdIns(3)P at the site of autophagosome initiation. nih.govnih.govnih.govresearchgate.net
WIPI Proteins (1-4) MammalsPtdIns(3)P effectors that recruit the ATG12-ATG5-ATG16L1 complex to the phagophore. nih.govnih.govbiologists.comresearchgate.net
Atg18 YeastPtdIns(3)P-binding protein (WIPI homolog) required for recruiting the Atg2 protein and for autophagosome formation. nih.govnih.govmdpi.com
DFCP1 MammalsPtdIns(3)P-binding protein that localizes to omegasomes; acts as an ATPase to control omegasome constriction. nih.govnih.gov
ATG2-ATG18 Complex YeastRecruited to the phagophore via Atg18-PtdIns(3)P interaction; involved in membrane expansion. nih.govtandfonline.commdpi.com
Myotubularins (e.g., Ymr1, MTMR3) EukaryotesPhosphatases that dephosphorylate PtdIns(3)P, enabling the dissociation of Atg proteins from the completed autophagosome, a key step for lysosomal fusion. rug.nlnih.govembopress.org
PIKFYVE EukaryotesKinase that converts PtdIns(3)P to PtdIns(3,5)P₂, influencing lysosome reformation and autophagic flux. nih.govtandfonline.comnih.gov

Ptd3 P S Broader Roles in Intracellular Signaling

Integration within Cellular Signal Transduction Networks

PtdIns(3)P does not function in isolation; it is a key node integrated within extensive cellular signaling networks that control cell growth, metabolism, and survival. Its synthesis is primarily catalyzed by class II and class III phosphoinositide 3-kinases (PI3Ks), with the class III PI3K, Vps34, being the major contributor to its production for trafficking and autophagy. mdpi.commdpi.com

The regulation of PtdIns(3)P levels is tightly controlled. While Vps34 generates PtdIns(3)P, its levels are modulated by phosphatases, such as the myotubularin family, which dephosphorylate it back to phosphatidylinositol (PtdIns). mdpi.com This dynamic turnover is crucial for the progression of cellular events like autophagy, where both the generation and subsequent removal of PtdIns(3)P are required for the maturation of autophagosomes. nih.govembopress.org

A central role of PtdIns(3)P is in regulating endosomal trafficking, a process that is itself a hub for signal transduction. nih.gov By defining the membrane identity of early endosomes, PtdIns(3)P facilitates the sorting of cargo, including signaling receptors, thereby influencing the duration and intensity of cellular responses to external stimuli. nih.gov

Furthermore, PtdIns(3)P is deeply embedded in the autophagy signaling pathway. pnas.org During the initiation of autophagy, a complex containing Vps34 generates PtdIns(3)P at the site of autophagosome formation, known as the phagophore assembly site (PAS). nih.gov This localized production of PtdIns(3)P is essential for recruiting downstream autophagy-related (Atg) proteins that drive the expansion and closure of the autophagosome. nih.govpnas.org

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a master regulator of cell growth and metabolism, is also interconnected with PtdIns(3)P signaling. nih.gov Amino acid availability can stimulate Vps34 to produce PtdIns(3)P, which in turn promotes the translocation of mTORC1-positive lysosomes to the cell periphery, a process that facilitates mTORC1 activation. nih.gov This creates a complex regulatory circuit where Vps34-produced PtdIns(3)P can both promote autophagy (a catabolic process) and activate mTORC1 (which promotes anabolic processes), with the specific outcome likely depending on the subcellular location and the protein complexes involved. nih.gov

Table 1: Key Protein Effectors of PtdIns(3)P in Signal Transduction

Protein EffectorBinding DomainFunction in Signaling Networks
EEA1 (Early Endosome Antigen 1)FYVEActs as a tethering factor in early endosome fusion, critical for endosomal trafficking and receptor signaling. researchgate.net
Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate)FYVEPart of the ESCRT-0 complex that sorts ubiquitinated cargo into multivesicular bodies (MVBs), modulating receptor downregulation.
WIPI proteins (WD-repeat protein interacting with phosphoinositides)PROPPIN (β-propeller that binds PIs)Recruited to the phagophore upon PtdIns(3)P synthesis; essential for autophagosome formation. pnas.org
DFCP1 (Double FYVE-containing protein 1)FYVEServes as a platform on the endoplasmic reticulum for the initiation of autophagosome formation by binding to PtdIns(3)P. pnas.org
FYCO1 (FYVE and coiled-coil domain containing 1)FYVEBinds PtdIns(3)P on lysosomes and mediates their translocation, promoting mTORC1 activation. nih.gov
ProtrudinFYVEAn endoplasmic reticulum-localized protein that forms contacts with FYCO1-positive lysosomes to facilitate their movement and activate mTORC1. nih.gov

Cross-Talk and Interplay with Other Lipid Signaling Pathways

The function of PtdIns(3)P is intricately linked to the metabolism of other signaling lipids, particularly other phosphoinositides. The phosphoinositide network is highly dynamic, with the phosphorylation state of the inositol (B14025) ring being constantly modified by a suite of kinases and phosphatases that allow for rapid interconversion between different species. nih.govnih.govcellsignal.com

PtdIns(3)P exists in a metabolic network with other 3-phosphorylated inositides. For instance, PtdIns(3)P can be phosphorylated by the kinase PIKfyve to generate Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a lipid critical for late endosome and lysosome identity and function. nih.govnih.gov Conversely, PtdIns(3)P can be generated through the dephosphorylation of other phosphoinositides. The inositol polyphosphate 4-phosphatases (INPP4A and INPP4B) hydrolyze Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂) to produce PtdIns(3)P. mdpi.comwikipedia.org This conversion is part of a sequential pathway that couples nutrient signaling to lysosome function and basal autophagy. nih.gov Similarly, the dephosphorylation of Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) is a major signaling event. While the phosphatase PTEN dephosphorylates PtdIns(3,4,5)P₃ at the 3' position to generate PtdIns(4,5)P₂, the 5-phosphatases (like SHIP1/2) hydrolyze PtdIns(3,4,5)P₃ to yield PtdIns(3,4)P₂. mdpi.comnih.govportlandpress.com These pathways highlight how PtdIns(3)P levels are integrated with the signaling cascades mediated by PtdIns(3,4,5)P₃ and PtdIns(3,4)P₂, which are central to the PI3K/Akt pathway. nih.govnih.govwikipedia.org

Beyond the phosphoinositide family, there is significant cross-talk with other classes of lipids, such as sphingolipids. Sphingolipid metabolism, which produces bioactive molecules like ceramide and sphingosine-1-phosphate, is interconnected with phosphoinositide signaling. nih.govnih.gov For example, the production of sphingomyelin (B164518) from ceramide at the trans-Golgi network can trigger a signaling cascade that leads to the dephosphorylation and reduction of PtdIns(4)P levels. nih.gov While this specific example involves PtdIns(4)P, it illustrates the principle of homeostatic regulatory circuits that link the metabolic flow of different lipid classes to control organelle function and signaling output. nih.govrothamsted.ac.uk This interplay is crucial, as both phosphoinositides and sphingolipids are key regulators of cell fate decisions, and dysregulation in their metabolic pathways is often associated with disease. nih.govfrontiersin.org

Table 2: Cross-Talk Between PtdIns(3)P and Other Lipid Messengers

Interacting LipidRelationship with PtdIns(3)PKey Enzymes/PathwaysSignaling Implication
PtdIns(3,5)P₂Product of PtdIns(3)P phosphorylationPIKfyve (kinase)Regulates late endosome/lysosome function and maturation. nih.gov
PtdIns(3,4)P₂Precursor of PtdIns(3)P via dephosphorylationINPP4A/B (phosphatases)Couples growth factor signaling to endosomal maturation and basal autophagy. wikipedia.orgnih.gov
PtdIns(4,5)P₂Metabolically linked via PTEN action on PtdIns(3,4,5)P₃PTEN (phosphatase)Antagonizes the PI3K pathway by reducing the pool of 3-phosphorylated inositides. mdpi.commdpi.com
CeramideInterplay between sphingolipid and phosphoinositide metabolic flowsSphingomyelin Synthase (SMS)Maintains organelle homeostasis (e.g., at the Golgi), linking lipid synthesis to signaling lipid levels. nih.gov

Advanced Methodologies and Research Tools for Ptd3 P Studies

Live-Cell Imaging and Spatial Localization Methods for PtdIns(3)P Dynamics

Understanding the function of PtdIns(3)P requires knowledge of its precise location and dynamic changes within the cell. Live-cell imaging using genetically encoded biosensors has become an indispensable tool for visualizing the spatiotemporal dynamics of phosphoinositides. nih.govoup.com These biosensors are typically fusion proteins composed of a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), and a protein domain that specifically binds to a particular phosphoinositide. nih.govnih.gov

For PtdIns(3)P, the most commonly used binding motif is the FYVE domain, named after the four proteins in which it was first identified (Fab1, YOTB, Vac1, and EEA1). nih.gov The FYVE domain of proteins like Hrs and EEA1 binds with high specificity to PtdIns(3)P. nih.govconicet.gov.ar Researchers have created biosensors by fusing one or, more commonly, two tandem FYVE domains (2xFYVE) to a fluorescent protein. conicet.gov.ar When expressed in cells, these YFP-2xFYVE or GFP-2xFYVE probes translocate from the cytosol to membranes enriched in PtdIns(3)P, allowing for their visualization by fluorescence microscopy. nih.govconicet.gov.ar

These imaging studies have revealed that PtdIns(3)P is predominantly localized to the membranes of early endosomes and intraluminal vesicles within multivesicular bodies, consistent with its role in endocytic trafficking. core.ac.uknih.govconicet.gov.ar Live-cell imaging has captured the highly motile nature of these PtdIns(3)P-containing structures and their involvement in processes like vesicle fusion and fission. conicet.gov.ar Furthermore, these tools have been used to demonstrate a role for PtdIns(3)P in plant cell cytokinesis and to observe its redistribution in response to cellular stress or drug treatments. conicet.gov.ar

Table 2: Probes for Live-Cell Imaging of PtdIns(3)P

Probe Binding Domain Principle Key Findings Citations

| GFP/YFP-2xFYVE | Tandem FYVE domain from Hrs or EEA1 | Binds specifically to PtdIns(3)P, causing the fluorescent probe to accumulate on target membranes. | PtdIns(3)P is localized to early endosomes, multivesicular bodies, and the vacuolar membrane (in plants). It is involved in vesicle trafficking and cytokinesis. | core.ac.uknih.govconicet.gov.ar |

Genetic Perturbation and Pharmacological Manipulation in PtdIns(3)P Research

To elucidate the specific functions of PtdIns(3)P, researchers employ genetic and pharmacological tools to manipulate its cellular levels. This is primarily achieved by targeting the enzymes responsible for its synthesis and turnover. The main kinase that produces PtdIns(3)P is the class III phosphoinositide 3-kinase (PIK3C3), also known as Vps34. conicet.gov.arpnas.org

Pharmacological inhibitors are widely used for acute inhibition of PI3K activity.

Wortmannin (B1684655) and 3-methyladenine (B1666300) (3-MA) are broad-spectrum PI3K inhibitors that have been instrumental in establishing the role of PtdIns(3)P in processes like autophagy. pnas.org Treatment of cells expressing a PtdIns(3)P biosensor with wortmannin causes a rapid redistribution of the probe from vesicles into the cytosol, confirming the inhibitor's efficacy in depleting the lipid. conicet.gov.ar

More selective inhibitors targeting Vps34, such as Vps34-PIK-III and Autophinib , have been developed to provide more specific insights into the functions of the class III PI3K pathway. rndsystems.commedchemexpress.com

Genetic perturbation offers a more specific and long-term approach to studying PtdIns(3)P function.

Gene knockout studies in mice have been critical. For example, generating conditional knockout mice for the Pik3c3 gene (Vps34) has demonstrated its essential role in autophagy, heart and liver function, and embryonic development. pnas.org

Gene silencing using techniques like RNA interference (RNAi) or CRISPR/Cas9 allows for the targeted depletion of Vps34 or other regulatory proteins in cultured cells to study the downstream consequences of reduced PtdIns(3)P synthesis. biorxiv.org

These manipulation strategies, often combined with the quantitative and imaging techniques described above, are crucial for dissecting the complex signaling networks regulated by PtdIns(3)P. nih.govpnas.org

Applications of Synthetic Phosphoinositide Analogs in PtdIns(3)P Research

The study of phosphoinositide-protein interactions and enzyme kinetics often benefits from the use of synthetic lipid analogs. ias.ac.inacs.org Natural phosphoinositides are difficult to isolate in large quantities and their long, saturated fatty acid chains make them poorly soluble in aqueous buffers used for in vitro experiments. biomol.com Chemical synthesis allows for the production of phosphoinositides with defined head groups and fatty acid chains, as well as the creation of chemically stabilized analogs that are resistant to phosphatases. acs.orgnih.gov

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium salt) is a synthetic, water-soluble analog of the natural PtdIns(3)P. targetmol.comcaymanchem.com Its key structural features include:

The correct myo-inositol 3-phosphate headgroup and diacylglycerol stereochemistry found in the natural molecule. targetmol.comcaymanchem.comglpbio.com

Two short eight-carbon (C8:0) fatty acid chains (dioctanoyl) at the sn-1 and sn-2 positions. targetmol.comcaymanchem.com

The short fatty acid chains give this analog significantly greater solubility in aqueous solutions compared to its natural counterparts, which typically have long acyl chains (e.g., C16, C18, or C20). biomol.com This property makes it an invaluable tool for a variety of in vitro biochemical and biophysical assays, as it can be easily dissolved and delivered to enzymes and binding proteins in a controlled manner without the need for detergents or lipid vesicles. targetmol.comcaymanchem.com It serves as a standard for calibrating analytical techniques like mass spectrometry and as a substrate for in vitro kinase and phosphatase assays. caymanchem.com

The utility of soluble phosphoinositide analogs like PtdIns-(3)-P1(1,2-dioctanoyl) extends to investigating specific cellular functions. These analogs can be used to probe enzyme activity, identify lipid-binding proteins, and modulate signaling pathways in cell-free systems or permeabilized cells.

A notable study identified a closely related compound, phosphatidylinositol-(1,2-dioctanoyl)-sodium salt (8:0 PI), as a significant inhibitor of P-glycoprotein (P-gp). nih.gov P-glycoprotein is a transmembrane transporter responsible for multi-drug resistance in cancer by effluxing xenobiotic substrates. nih.gov In that research, the dioctanoyl phosphoinositide analog was found to inhibit P-gp-mediated transport in several cell lines, suggesting that dietary phosphoinositides or their analogs could potentially be used to increase the bioavailability of drugs that are P-gp substrates. nih.gov While this study used an analog lacking the 3-phosphate, it highlights the potential for short-chain phosphoinositides to modulate the function of membrane proteins.

In the broader context of signal transduction , soluble analogs are critical for dissecting complex pathways. targetmol.comnih.gov For instance, other dioctanoyl phosphoinositide analogs, such as a cell-permeable dioctanoyl-PtdIns(3,4,5)P₃, have been used to demonstrate that exogenous supplementation of the lipid can overcome the effects of PI3K inhibitors and stimulate glucose transport in adipocytes. nih.gov This demonstrates how soluble analogs can be used to directly test the downstream effects of a specific signaling lipid, bypassing upstream enzymatic steps. PtdIns-(3)-P1(1,2-dioctanoyl) is similarly used as a research tool to study the signaling cascades that depend on PtdIns(3)P, such as the recruitment of FYVE and PX domain-containing effector proteins to membranes. core.ac.ukcaymanchem.com


Q & A

Q. What are the validated methods for synthesizing PtdIns-(3)-P1(1,2-dioctanoyl) (sodium), and how is its structural integrity confirmed?

  • Methodological Answer : Synthesis typically involves coupling dioctanoyl phosphatidic acid to inositol-3-phosphate, followed by sodium salt formation. Structural validation requires:
  • Mass Spectrometry (MS) : To confirm molecular weight and purity (e.g., [M+Na]⁺ peak at m/z ~845.5) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify fatty acid chain integration and phosphate positioning .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with evaporative light scattering detection (ELSD) .

Q. How is PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) applied in standard membrane dynamics studies?

  • Methodological Answer : The compound is reconstituted into lipid bilayers to study phosphoinositide signaling. Key steps include:
  • Liposome Preparation : Mix with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) at 5-10 mol% in chloroform, followed by solvent evaporation and hydration in buffer .
  • Fluidity Assays : Use fluorescence anisotropy with DPH probes to measure bilayer rigidity .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with PH-domain proteins (e.g., FYVE domains) .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer :
  • Storage : Aliquot in inert argon gas at -80°C to prevent oxidation. Avoid freeze-thaw cycles .
  • Solubility : Dissolve in chloroform:methanol (2:1 v/v) for long-term stock. For aqueous experiments, use 10 mM Tris-HCl (pH 7.4) with 0.1% sodium cholate .
  • Quality Control : Pre-experiment TLC (thin-layer chromatography) checks for hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers optimize cellular delivery of PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) in live-cell imaging studies?

  • Methodological Answer :
  • Electroporation : Use 100–300 V pulses in low-conductivity buffers (e.g., 250 mM sucrose) to introduce lipid vesicles .
  • Cationic Carriers : Complex with polyethylenimine (PEI) at a 1:3 lipid:PEI ratio for enhanced endosomal escape .
  • Microinjection : Direct delivery into cytosol with nanoliter-scale precision, validated via fluorescence tagging (e.g., BODIPY-labeled analogs) .

Q. What strategies resolve solubility challenges in biochemical assays?

  • Methodological Answer :
  • Detergent Screening : Test critical micelle concentration (CMC) of detergents (e.g., CHAPS vs. Triton X-100) using light scattering .
  • Solvent Systems :
SolventCompatibilityNotes
DMSOLimited (<5%)Induces vesicle disruption
Sodium cholateHighMaintains micelle integrity at 0.1–1%
  • Dynamic Light Scattering (DLS) : Monitor aggregation size (<50 nm for homogeneous dispersions) .

Q. How should contradictory data from kinase assays be analyzed?

  • Methodological Answer : Discrepancies often arise from:
  • Substrate Presentation : Compare vesicle-embedded vs. micellar PtdIns-(3)-P1. Use FRET-based assays to detect phosphorylation efficiency .
  • Enzyme Specificity : Validate PI3K isoforms (e.g., Class I vs. III) using wortmannin (broad inhibitor) and isoform-specific antibodies .
  • Buffer Interference : Test Mg²⁺/ATP concentrations; high Mg²⁺ (>5 mM) inhibits some kinases .

Q. What advanced techniques characterize interactions with lipid-binding proteins?

  • Methodological Answer :
  • Cryo-EM : Resolve 3D structures of protein-lipid complexes at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) under physiological pH and ionic strength .
  • Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model membrane embedding and protein docking .

Q. How can researchers quantify PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with MRM transitions (m/z 845.5 → 255.1 for quantification; 849.5 → 259.1 for deuterated internal standard) .
  • Lipid Extraction : Use Bligh-Dyer (chloroform:methanol:water, 1:2:0.8) to recover >90% of spiked samples .
  • Interference Mitigation : Pre-treat samples with phospholipase C to degrade background phosphoinositides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.